An In-depth Technical Guide to tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate
An In-depth Technical Guide to tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate
This guide provides a comprehensive technical overview of tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate, a chiral building block with significant potential in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, properties, and applications, grounded in established scientific principles.
Introduction: The Strategic Importance of Chiral Iodo-Carbamates
In the landscape of modern medicinal chemistry, the precise control of molecular architecture is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities.[1][2][3] The use of single-enantiomer drugs is now a standard practice to enhance therapeutic efficacy and minimize off-target effects.[2][3]
tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate emerges as a valuable synthetic intermediate due to the convergence of several key structural features:
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Defined Stereochemistry: The (1R) configuration provides a specific three-dimensional arrangement, crucial for stereoselective synthesis.[1]
-
Orthogonal Protection: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine, stable under a variety of reaction conditions but readily removable under acidic conditions, allowing for sequential synthetic transformations.
-
Reactive Handle: The primary iodide is an excellent leaving group, making the C2 position susceptible to nucleophilic substitution, a cornerstone of carbon-carbon and carbon-heteroatom bond formation.
This guide will delve into the essential technical aspects of this compound, providing a framework for its effective utilization in research and development.
Physicochemical and Structural Properties
While extensive experimental data for this specific iodo-carbamate is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.
| Property | Value | Source/Analogy |
| CAS Number | 161597-73-5 | [4] |
| Molecular Formula | C₁₃H₁₈INO₂ | - |
| Molecular Weight | 347.19 g/mol | - |
| Appearance | Expected to be a white to off-white solid | Analogy to similar carbamates |
| Solubility | Expected to be soluble in a range of organic solvents (e.g., CH₂Cl₂, THF, EtOAc) and poorly soluble in water | Analogy to similar carbamates |
Structural Diagram:
Caption: Structure of tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate.
Synthesis Protocol
The synthesis of tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate is most efficiently achieved via a two-step process starting from the commercially available (R)-2-amino-2-phenylethanol.
Workflow Diagram:
Caption: Synthetic workflow for the target compound.
Step 1: Synthesis of tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate
This initial step involves the protection of the primary amine of (R)-2-amino-2-phenylethanol with a Boc group.
-
Reactants:
-
(R)-2-amino-2-phenylethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF) or a similar aprotic solvent
-
-
Procedure:
-
Dissolve (R)-2-amino-2-phenylethanol in THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in THF to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate as a white solid.
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Step 2: Synthesis of tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate
The hydroxyl group of the Boc-protected amino alcohol is then converted to an iodide. The Appel reaction is a common and effective method for this transformation.
-
Reactants:
-
tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate
-
Triphenylphosphine (PPh₃)
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Imidazole
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Iodine (I₂)
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Dichloromethane (DCM) or a similar aprotic solvent
-
-
Procedure:
-
To a solution of tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate, triphenylphosphine, and imidazole in dichloromethane at 0 °C, add a solution of iodine in dichloromethane dropwise.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate.
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Spectroscopic Characterization
The structure of the final product should be confirmed by standard spectroscopic methods. The expected spectral data are as follows:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the phenyl group (multiplet, ~7.2-7.4 ppm), the methine proton adjacent to the nitrogen (multiplet), and the methylene protons adjacent to the iodine (diastereotopic multiplets). |
| ¹³C NMR | Resonances for the tert-butyl group, the phenyl group, the carbonyl carbon of the carbamate, and the two aliphatic carbons. The carbon bearing the iodine will be shifted upfield compared to the carbon bearing the hydroxyl group in the starting material. |
| IR Spectroscopy | Characteristic absorptions for the N-H stretch of the carbamate (~3300 cm⁻¹), the C=O stretch of the carbamate (~1680 cm⁻¹), and C-H stretches. |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ or other relevant fragments confirming the molecular weight. |
Applications in Drug Development
The title compound is a versatile building block for the synthesis of more complex chiral molecules, particularly in the development of novel therapeutic agents. The presence of the iodo group allows for a variety of subsequent chemical transformations.
Logical Relationship Diagram:
Caption: Potential synthetic transformations.
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Nucleophilic Substitution: The iodide can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups with retention or inversion of configuration, depending on the reaction conditions. This is a fundamental strategy for building molecular diversity.
-
Coupling Reactions: The iodo group can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form new carbon-carbon bonds. This allows for the elaboration of the phenylethyl scaffold with other aromatic or aliphatic moieties.
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Formation of Organometallic Reagents: The iodoalkane can be converted into organometallic reagents, such as Grignard or organolithium reagents, which can then react with a variety of electrophiles.
The chirality of the starting material is carried through these transformations, providing access to a wide array of enantiomerically pure compounds for screening as potential drug candidates. The importance of chirality in drug design cannot be overstated, as the stereochemistry of a molecule dictates its interaction with biological targets.[1][2][3]
Safety and Handling
Organic iodides should be handled with care in a well-ventilated fume hood.[5][6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[6]
-
Health Hazards: Organic iodides can be harmful if swallowed, inhaled, or absorbed through the skin.[5] They may cause irritation to the skin, eyes, and respiratory tract.[5]
-
Storage: Store in a cool, dry, and well-ventilated area away from light and incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[6]
Conclusion
tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate is a strategically important chiral building block that offers a gateway to a diverse range of enantiomerically pure compounds. Its well-defined stereochemistry, coupled with the versatile reactivity of the iodo group and the stability of the Boc protecting group, makes it an invaluable tool for researchers in organic synthesis and drug discovery. The protocols and information provided in this guide are intended to facilitate the effective and safe use of this compound in the laboratory, ultimately contributing to the advancement of medicinal chemistry and the development of novel therapeutics.
References
-
NeogenVet® Organic Iodide Powder Safety Data Sheet. Covetrus North America. [Link]
-
tert-butyl N-[(1S)-1-phenylethyl]carbamate. PubChem. [Link]
-
tert-Butyl carbamate. NIST WebBook. [Link]
-
Exploring the Intricacies of Chiral Chemistry in Drug Discovery. Longdom Publishing. [Link]
-
The Significance of Chirality in Drug Design and Development. PMC. [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. PMC. [Link]
-
Chiral drugs. LabMed Discovery. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate | 161597-73-5 [m.chemicalbook.com]
- 5. northamerica.covetrus.com [northamerica.covetrus.com]
- 6. calibrechem.com [calibrechem.com]
